Cas no 1270330-49-8 (3-amino-3-(2-bromopyridin-3-yl)propan-1-ol)

3-amino-3-(2-bromopyridin-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
- 3-Pyridinepropanol, γ-amino-2-bromo-
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- インチ: 1S/C8H11BrN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2
- InChIKey: XZAVSYDYALVBPG-UHFFFAOYSA-N
- SMILES: C1(Br)=NC=CC=C1C(N)CCO
じっけんとくせい
- 密度みつど: 1.539±0.06 g/cm3(Predicted)
- Boiling Point: 377.7±37.0 °C(Predicted)
- 酸度系数(pKa): 14.74±0.10(Predicted)
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894427-0.05g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1894427-0.25g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1894427-1.0g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1894427-2.5g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1894427-5g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1894427-5.0g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1894427-10.0g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1894427-10g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1894427-0.5g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1894427-0.1g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 0.1g |
$1031.0 | 2023-09-18 |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
3-amino-3-(2-bromopyridin-3-yl)propan-1-olに関する追加情報
Research Brief on 3-amino-3-(2-bromopyridin-3-yl)propan-1-ol (CAS: 1270330-49-8) in Chemical Biology and Pharmaceutical Applications
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol (CAS: 1270330-49-8) is a bromopyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a versatile intermediate for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its utility in constructing complex heterocyclic scaffolds, which are pivotal in designing novel therapeutic agents.
One of the key areas of research involving 3-amino-3-(2-bromopyridin-3-yl)propan-1-ol is its role in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The bromopyridine moiety in this compound provides a handle for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
Recent publications have highlighted the compound's utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, which are widely employed in medicinal chemistry for constructing aryl-aryl and aryl-amine bonds, respectively. These reactions facilitate the rapid assembly of complex structures, making 3-amino-3-(2-bromopyridin-3-yl)propan-1-ol a valuable building block for drug candidates. For instance, derivatives of this compound have shown promising activity against specific kinase targets, such as EGFR and ALK, which are relevant in oncology.
In addition to its applications in kinase inhibitor development, 3-amino-3-(2-bromopyridin-3-yl)propan-1-ol has been investigated for its potential in central nervous system (CNS) drug discovery. The presence of both amino and hydroxyl functional groups allows for the introduction of polar substituents, which can improve blood-brain barrier permeability—a critical factor for CNS-targeted therapeutics. Recent preclinical studies have explored its derivatives as modulators of neurotransmitter receptors, with preliminary results indicating activity at GABAergic and glutamatergic systems.
The safety and pharmacokinetic profiles of 3-amino-3-(2-bromopyridin-3-yl)propan-1-ol and its derivatives have also been a focus of recent research. In vitro and in vivo studies have demonstrated favorable metabolic stability and low cytotoxicity, supporting its further development as a pharmacophore. However, challenges such as optimizing solubility and bioavailability remain areas of active investigation. Computational modeling and structure-activity relationship (SAR) studies are being employed to refine the properties of derivatives derived from this scaffold.
Looking ahead, the versatility of 3-amino-3-(2-bromopyridin-3-yl)propan-1-ol positions it as a key player in the design of next-generation therapeutics. Ongoing research aims to expand its applications beyond kinase and CNS targets, exploring its potential in infectious diseases and immunomodulation. Collaborative efforts between academia and industry are expected to accelerate the translation of findings into clinical candidates, underscoring the compound's significance in modern drug discovery.
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